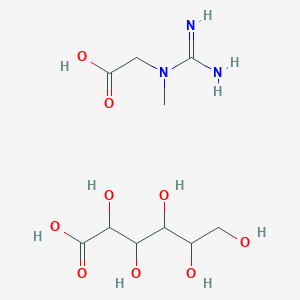
Tribulus terrestris root
Overview
Description
Tribulus terrestris (TT) is a small, prostrate, 10–60 cm high, hirsute or silky hairy shrub . The leaves are opposite, often unequal, paripinnate, pinnate from 5 to 8 pairs and elliptical or an oblong lanceolate . The fruits from the five mericarps are ax-shaped, 3–6 mm long, and arranged radially and have a diameter of 7–12 mm and a hard texture . The root is slender, fibrous, cylindrical and frequently branched, bears a number of small rootlets and is light brown in color .
Synthesis Analysis
Tribulus terrestris contains a rich blend of some rare and scientifically captivating bioactive phytochemicals, like flavonoids and saponins that possess tremendous therapeutic potential .
Molecular Structure Analysis
The molecular structure of Tribulus terrestris is complex and diverse, with numerous bioactive phytochemicals, such as saponins and flavonoids, having been isolated and identified from the plant . The concentration of furostanol and spirostanol saponoside are considered to be the predominant active ingredients related to the therapeutic action .
Physical And Chemical Properties Analysis
The physical and chemical properties of Tribulus terrestris are largely determined by its bioactive phytochemicals, particularly its saponins and flavonoids . These compounds are responsible for the plant’s medicinal properties.
Scientific Research Applications
Antioxidant Properties
Tribulus terrestris (TT) is known to have significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. Research suggests that the saponins, flavonoids, and other phytochemicals present in TT may contribute to its antioxidant capacity .
Anti-inflammatory Effects
The anti-inflammatory effects of TT are another area of interest in scientific research. Inflammation is a biological response to harmful stimuli and can lead to various chronic diseases if unchecked. TT’s potential to reduce inflammation could be beneficial in treating conditions like arthritis and other inflammatory disorders .
Immune System Enhancement
TT may also play a role in enhancing the immune system. An improved immune response can help the body fight off infections and diseases more effectively. The immune-enhancing properties of TT could be linked to its phytochemical composition, which may stimulate certain aspects of the immune system .
Cardiovascular Health
Cardiovascular health is a significant concern worldwide, and TT has been suggested to have a positive impact on heart health. It may help regulate blood pressure and cholesterol levels, contributing to overall cardiovascular function improvement .
Blood Sugar Regulation
Managing blood sugar levels is crucial for individuals with diabetes or at risk of developing the condition. TT has been researched for its potential effects on blood sugar regulation, which could make it a valuable supplement for glycemic control .
Traditional Medicine Applications
In traditional systems of medicine such as Ayurveda, Unani, and Chinese medicine, TT has been used for various ailments including as an aphrodisiac, diuretic, anthelmintic, antimicrobial, and for its effects on spermatogenesis and cardiovascular diseases .
Physical Performance and Sexual Function
TT has a long history of use in folk medicine to energize, vitalize, and improve sexual function and physical performance in men. The fruits and roots are particularly noted for these applications, with ongoing research into their efficacy and mechanisms of action .
Sports Nutrition
In the field of sports nutrition, TT is used to improve health and performance among athletes. While conclusive evidence is still being gathered, it is believed that TT may affect sport and health biomarkers positively in physically active adults .
Mechanism of Action
Target of Action
Caltrop, also known as Tribulus terrestris root or Goathead, is a medicinal plant that has been used for generations to energize, vitalize, and improve sexual function and physical performance in men .
Mode of Action
The interaction of Caltrop with its targets is complex and multifaceted. The bioactive compounds, particularly saponins and flavonoids, isolated from Caltrop are believed to be responsible for its various pharmacological activities . These compounds interact with multiple targets in the body, leading to a range of effects.
Biochemical Pathways
Caltrop affects several biochemical pathways due to its rich phytochemical composition. It’s known for its potential as an aphrodisiac, cardiovascular agent, anti-inflammatory, and antioxidant . The saponins and flavonoids present in Caltrop are thought to modulate these pathways, leading to their downstream effects.
Result of Action
The molecular and cellular effects of Caltrop’s action are diverse, reflecting its wide range of pharmacological activities. For instance, as an antioxidant, Caltrop can help neutralize harmful free radicals at the cellular level . As an aphrodisiac, it may influence hormones and neurotransmitters related to sexual function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Caltrop. For instance, Caltrop thrives in hot and dry conditions where other plants cannot . Its dense mat smothers out other species, and it can start flowering within 3 weeks of germination, continuing to flower all summer . Depending on the moisture available, it typically produces 200 to 5,000 seeds in one growing season . These environmental factors can influence the concentration of bioactive compounds in the plant, thereby affecting its pharmacological activity.
Future Directions
While Tribulus terrestris shows promise in areas such as sexual health, cardiovascular health, and immune function, more research is needed to fully understand its mechanisms of action . Future research should focus on confirming the presumed pharmacodynamic mechanisms through molecular biology studies .
properties
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;2,3,4,5,6-pentahydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7.C4H9N3O2/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-7(4(5)6)2-3(8)9/h2-5,7-11H,1H2,(H,12,13);2H2,1H3,(H3,5,6)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKYLHIZBOASDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.C(C(C(C(C(C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caltrop | |
CAS RN |
90131-68-3 | |
| Record name | Tribulus extract | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090131683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribulus terrestris, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



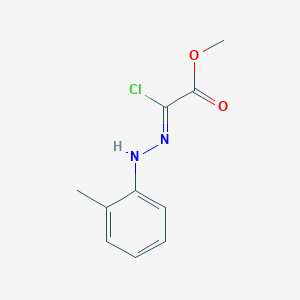
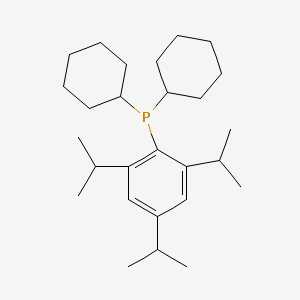
![6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide](/img/structure/B1311713.png)
![(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B1311715.png)
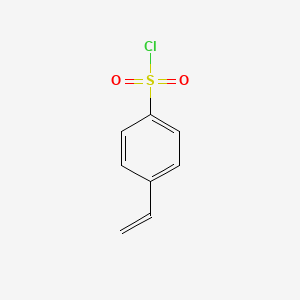
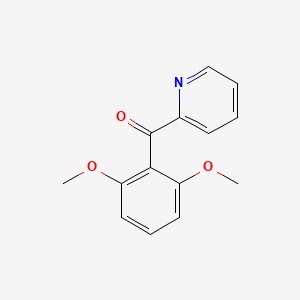
![3-Phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1311722.png)

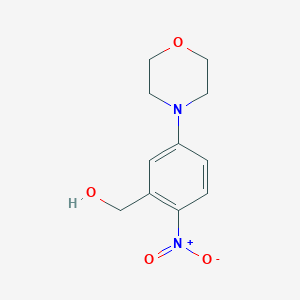
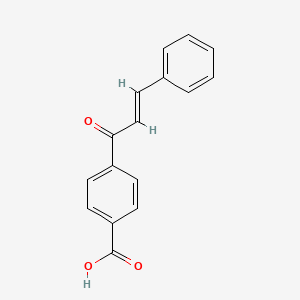

![N-[1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B1311730.png)
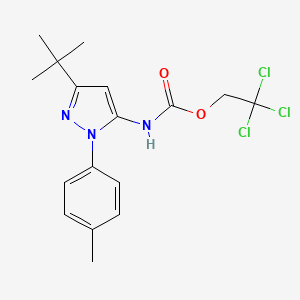
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)